Diethyl 2-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]propanedioate
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Overview
Description
Diethyl 2-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]propanedioate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group and a propanedioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]propanedioate typically involves a multi-step process. One common method includes the alkylation of diethyl malonate with 4-chloro-2,6-dimethylphenol in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting intermediate is then subjected to further reactions to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Diethyl 2-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]propanedioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of diethyl 2-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]propanedioate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the biosynthesis of prostaglandins . The compound’s analgesic properties are also linked to its ability to modulate pain signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A related compound used in similar synthetic applications.
Dimethyl 4-chloropyridine-2,6-dicarboxylate: Another compound with a similar structural motif.
Uniqueness
Diethyl 2-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]propanedioate is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
diethyl 2-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO5/c1-5-21-16(19)14(17(20)22-6-2)7-8-23-15-11(3)9-13(18)10-12(15)4/h9-10,14H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEUYDHGGKVCGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOC1=C(C=C(C=C1C)Cl)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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